Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate
CAS No.: 658689-29-3
Cat. No.: VC3792887
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 658689-29-3 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-15-6-8-16(9-7-15)11-12-4-3-5-13(10-12)14(17)18-2/h3-5,10H,6-9,11H2,1-2H3 |
| Standard InChI Key | XXFWNVBCLRIKNP-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC |
| Canonical SMILES | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is systematically named according to IUPAC guidelines as methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 658689-29-3 | |
| Molecular Formula | ||
| Molecular Weight | 248.32 g/mol | |
| SMILES Notation | CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OC | |
| InChIKey | XXFWNVBCLRIKNP-UHFFFAOYSA-N |
The compound’s structure combines a lipophilic benzoate ester with a polar 4-methylpiperazine group, enabling interactions with both hydrophobic and hydrophilic biological targets.
Physicochemical Properties
Predicted physicochemical properties provide insight into its behavior under various conditions:
| Property | Predicted Value | Method/Source |
|---|---|---|
| Boiling Point | 352.7 ± 32.0 °C | QSPR |
| Density | 1.104 ± 0.06 g/cm³ | QSPR |
| pKa | 7.56 ± 0.10 | QSPR |
| Solubility | Moderate in polar solvents | Estimated |
The moderately basic pKa (7.56) reflects the protonation potential of the piperazine nitrogen, which may influence its pharmacokinetic profile .
Synthesis and Preparation
While no explicit synthesis route for Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is documented, analogous methods for related compounds suggest a multi-step process:
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Alkylation of Piperazine: Reacting 4-methylpiperazine with a benzyl halide precursor under basic conditions to form the methylene-linked piperazine intermediate .
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Esterification: Coupling the intermediate with methyl benzoate via nucleophilic acyl substitution or Mitsunobu reaction.
A patent describing the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride highlights the use of N-methylpiperazine and binding agents like sodium triacetoxyborohydride, which may be adaptable for this compound .
Comparative Analysis with Related Compounds
The compound’s activity can be contextualized against similar piperazine-benzoate derivatives:
The methylene bridge in Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate enhances conformational flexibility, potentially improving target binding compared to rigid analogs.
| Hazard | Precaution |
|---|---|
| Irritation | Use gloves and eye protection |
| Inhalation Risk | Handle in a fume hood |
| Storage | Keep in a cool, dry environment |
Predicted properties suggest low acute toxicity, but chronic exposure risks remain unstudied .
Future Directions
Research priorities for this compound include:
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Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME).
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Target Identification: Screening against CNS receptors (e.g., serotonin 5-HT1A, dopamine D2).
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Analog Synthesis: Modifying the ester group to improve bioavailability.
Given the therapeutic success of piperazine-based drugs like aripiprazole and trifluoperazine, Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate represents a promising candidate for further investigation.
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